molecular formula C15H12N4O2S B5978281 4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol

4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol

Cat. No. B5978281
M. Wt: 312.3 g/mol
InChI Key: MVSQTHLGAZOAJC-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol” is a unique chemical with the linear formula C15H12N4O2S . It has a molecular weight of 312.352 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring, a phenyl ring, and a benzenediol group . The 1H NMR spectrum of similar compounds shows singlet peaks at around 8.12–8.33 and 7.77–7.91 ppm, which are assigned to the 1,2,4-triazole ring .

Mechanism of Action

The mechanism of action of 4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol is not fully understood. However, it is believed to act by scavenging reactive oxygen species and inhibiting the activity of enzymes that produce them. This compound has also been shown to modulate the expression of genes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, reduce inflammation, and protect cells from oxidative stress. In vivo studies have shown that this compound can reduce tumor growth and improve the survival of animals with cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol in lab experiments is its high solubility in water and organic solvents. This makes it easy to prepare solutions of the compound for use in various assays. Another advantage is its low toxicity, which allows for higher concentrations to be used without affecting cell viability. However, one limitation of using this compound is its instability in the presence of light and air, which requires special handling and storage conditions.

Future Directions

There are several future directions for the study of 4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol. One direction is to further investigate its anti-cancer properties and its potential as a therapeutic agent for various types of cancer. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Additionally, this compound could be further modified to improve its stability and potency, or to develop new derivatives with different properties. Finally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of 4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol involves the reaction of 3-mercapto-5-phenyl-1,2,4-triazole with salicylaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product. This synthesis method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

The compound 4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,3-benzenediol has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its anti-cancer, anti-inflammatory, and antioxidant properties. In biochemistry, it has been used as a probe to study protein-ligand interactions. In molecular biology, it has been used as a fluorescent probe to detect reactive oxygen species in cells.

properties

IUPAC Name

4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-12-7-6-11(13(21)8-12)9-16-19-14(17-18-15(19)22)10-4-2-1-3-5-10/h1-9,20-21H,(H,18,22)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSQTHLGAZOAJC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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